molecular formula C16H10N2O8 B3177748 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] CAS No. 21278-45-5

4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid]

Cat. No.: B3177748
CAS No.: 21278-45-5
M. Wt: 358.26 g/mol
InChI Key: PHDVEJUSUBVDMY-UHFFFAOYSA-N
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Description

Chemical Structure: 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] (CAS RN: Not explicitly listed in evidence) is an azo-linked aromatic dicarboxylic acid. Its structure features two benzene rings connected by a diazenediyl (-N=N- azo) group, with carboxylic acid (-COOH) substituents at the 1,2-positions of each benzene ring. This compound is also referred to as Azobenzene-4,4′-dicarboxylic Acid ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dicarboxyphenyl)diazenyl]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8/c19-13(20)9-3-1-7(5-11(9)15(23)24)17-18-8-2-4-10(14(21)22)12(6-8)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDVEJUSUBVDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Linked Dicarboxylic Acids

4,4′-Azobis[4-cyanopentanoic acid] (CAS RN: 2638-94-0)
  • Structure: Similar azo (-N=N-) backbone but with cyano (-CN) and carboxylic acid groups on a pentanoic acid chain ().
  • Applications : Used as a radical initiator in polymer synthesis (e.g., polyvinyl chloride) and foaming agents, unlike the MOF-centric role of the target compound ().
  • Key Difference: Flexibility of the aliphatic chain in 4,4′-Azobis[4-cyanopentanoic acid] reduces rigidity compared to the aromatic backbone of the target compound.
4,4′-(Hexafluoroisopropylidene)diphthalic Acid (6-FTA)
  • Structure : Contains two phthalic acid groups linked by a hexafluoroisopropylidene (-C(CF₃)₂-) spacer instead of an azo group ().
  • Applications : Used in high-stability MOFs for gas separation (e.g., CO₂/N₂) due to its hydrophobic fluorinated linker ().
  • Key Difference : The fluorinated spacer enhances thermal and chemical stability but lacks photoresponsiveness.

Non-Azo Dicarboxylic Acids

1,2-Benzenedicarboxylic Acid Bis(2-ethylhexyl) Ester (CAS RN: Not specified)
  • Structure : A phthalate ester derivative with branched alkyl chains replacing the azo linker ().
  • Applications : Primarily a plasticizer in polymers, but classified as a hazardous environmental contaminant due to endocrine-disrupting effects ().
  • Key Difference : The absence of the azo group and presence of ester functionalities render it unsuitable for coordination chemistry.
5,5′-(Carbonylbis(azanediyl))diisophthalic Acid
  • Structure : Features a carbonyl-bis(azanediyl) (-NH-C(O)-NH-) linker between two isophthalic acid groups ().
  • Applications : MOF ligand with enhanced hydrogen-bonding capacity for selective gas adsorption ().
  • Key Difference : The urea-like linker provides hydrogen-bonding sites absent in the azo-linked target compound.

Ether-Linked Analogs

Dimethyl 4,4′-[1,2-Ethanediylbis(oxy)]bis(3-chlorobenzoate)
  • Structure : Ether (-O-) and ester (-COOCH₃) linkages with chlorine substituents ().
  • Applications : Intermediate in organic synthesis; chlorine atoms enhance electronic properties for niche catalytic roles.
  • Key Difference : Lack of carboxylic acid groups limits metal-coordination utility.

Comparative Data Table

Compound Name Linker Type Functional Groups Key Applications Stability/Responsiveness
Target Compound (Azo-linked) Diazenediyl (-N=N-) -COOH (×4) MOFs, Photoresponsive Materials UV-responsive, Moderate thermal stability
4,4′-Azobis[4-cyanopentanoic acid] Diazenediyl (-N=N-) -COOH, -CN (×2) Polymer Initiators Thermally decomposable
6-FTA Hexafluoroisopropylidene -COOH (×4) Gas Separation MOFs High thermal/chemical stability
Phthalate Ester Derivatives Aliphatic Ester -COO(alkyl) (×2) Plasticizers Low environmental stability

Biological Activity

4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid], also known as Azobenzene-4,4'-dicarboxylic acid (CAS Number: 21278-45-5), is a compound of significant interest in various fields of research due to its unique chemical structure and potential biological applications. This article provides an overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C16H10N2O8
  • Molecular Weight : 358.26 g/mol
  • Purity : >97%

Biological Activity Overview

The biological activity of 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] has been explored in several studies, focusing on its potential applications in drug delivery systems, photodynamic therapy, and as an antibacterial agent.

1. Drug Delivery Systems

Research has indicated that this compound can serve as a photosensitive agent in drug delivery systems. The azobenzene moiety allows for light-induced conformational changes, which can be utilized to control the release of therapeutic agents. For instance:

  • Study Findings : A study demonstrated that azobenzene derivatives could effectively encapsulate and release anticancer drugs upon exposure to UV light, enhancing localized treatment efficacy while minimizing systemic side effects .

2. Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment method that utilizes photosensitizing agents activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. The azobenzene structure is particularly advantageous due to its ability to switch between trans and cis forms under light exposure.

  • Case Study : In vitro studies showed that 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] exhibited significant cytotoxic effects on cancer cell lines when activated by specific wavelengths of light. The mechanism involves the generation of singlet oxygen species that induce apoptosis in targeted cells .

3. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. The dicarboxylic acid functionality may enhance its interaction with bacterial membranes.

  • Research Findings : A recent study reported that 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] demonstrated inhibitory effects against various bacterial strains, suggesting its potential use as an antibacterial agent in clinical applications .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionFindings
Drug DeliveryLight-induced conformational changeEnhanced drug release upon UV exposure
Photodynamic TherapyGeneration of reactive oxygen species (ROS)Significant cytotoxicity on cancer cells
Antibacterial ActivityMembrane interactionInhibition of growth in multiple bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4,4-(1,2-diazenediyl)bis[1,2-benzenedicarboxylic acid], and how can reaction parameters be optimized?

  • Methodology : Copper-catalyzed coupling of aryl boronic acids with diazenediyl precursors under mild conditions is a common approach, as demonstrated in analogous hydrazine syntheses . Refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 4-hour reflux at 80°C) can improve yield, with solvent choice and stoichiometric ratios critical for minimizing side products . Post-synthesis purification via recrystallization or column chromatography is recommended for isolating high-purity crystals.

Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging its robustness for small-molecule crystallography . Key parameters include refining hydrogen bonding networks and verifying torsional angles of the diazenediyl group. For disordered regions, constraints or restraints in SHELXL can improve model accuracy .

Q. What role does this ligand play in metal-organic framework (MOF) design, and how does it influence porosity?

  • Methodology : The ligand’s four carboxylate groups enable coordination with metal nodes (e.g., Pb(II), Cr(III)) to form 1D or 2D networks. Its rigidity and planar geometry favor the creation of microporous structures, as seen in analogous benzene-dicarboxylate MOFs . Surface area and pore size can be tailored by adjusting synthetic conditions (e.g., solvothermal vs. microwave-assisted synthesis) .

Advanced Research Questions

Q. What challenges arise in synthesizing MOFs using this ligand, particularly in achieving targeted pore sizes or stability?

  • Methodology : Competing coordination modes (e.g., bridging vs. chelating carboxylates) can lead to structural variability. Kinetic control via slow crystallization (e.g., diffusion methods) may mitigate this . Activation of pores without framework collapse requires supercritical CO₂ drying or solvent exchange . Advanced characterization (e.g., in-situ PXRD) can monitor phase transitions during activation .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for intermediate species during synthesis?

  • Methodology : For diazenediyl intermediates, combine ¹H/¹³C NMR (to track proton environments) with FT-IR (to identify carboxylate stretching modes ~1700 cm⁻¹). Discrepancies may arise from tautomerism or solvent interactions; variable-temperature NMR or DFT calculations can clarify dynamic behavior .

Q. What mechanisms underpin the compound’s catalytic or redox activity in MOF applications?

  • Methodology : Electron paramagnetic resonance (EPR) can detect radical species generated via the diazenediyl moiety. Pair with cyclic voltammetry to map redox potentials and correlate with catalytic performance (e.g., CO₂ reduction). Computational studies (DFT) should model metal-ligand charge transfer pathways .

Q. How does the ligand’s stability vary under extreme conditions (e.g., high temperature, acidic/basic media)?

  • Methodology : Thermogravimetric analysis (TGA) under N₂/O₂ reveals decomposition thresholds (e.g., carboxylate decarboxylation above 300°C). Hydrolytic stability can be tested via pH-dependent degradation assays (e.g., HPLC monitoring over 24–72 hours). MOFs incorporating this ligand may show enhanced stability due to metal-node shielding effects .

Q. What computational strategies are effective for modeling host-guest interactions in MOFs derived from this ligand?

  • Methodology : Grand Canonical Monte Carlo (GCMC) simulations predict gas adsorption isotherms (e.g., CO₂ vs. CH₄ selectivity). Dock guest molecules into the framework using software like Materials Studio, optimizing van der Waals and electrostatic parameters. Validate with experimental BET surface area data .

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